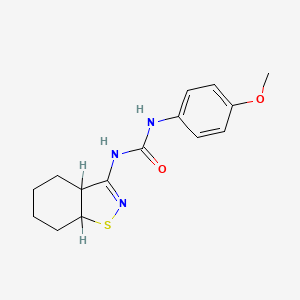![molecular formula C17H23NO3SSi B14342519 N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide CAS No. 106323-95-9](/img/structure/B14342519.png)
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide is a complex organic compound that features both a benzenesulfonamide group and a trimethylsilyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenethylamine with trimethylsilyl chloride to form the trimethylsilyl ether. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could produce a simpler amine compound.
Wissenschaftliche Forschungsanwendungen
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]
Uniqueness
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide is unique due to the combination of its sulfonamide and trimethylsilyl ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
106323-95-9 |
|---|---|
Molekularformel |
C17H23NO3SSi |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N-[2-(4-trimethylsilyloxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H23NO3SSi/c1-23(2,3)21-16-11-9-15(10-12-16)13-14-18-22(19,20)17-7-5-4-6-8-17/h4-12,18H,13-14H2,1-3H3 |
InChI-Schlüssel |
RMSVAOAAMYKQMS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


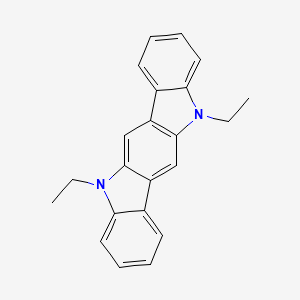
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
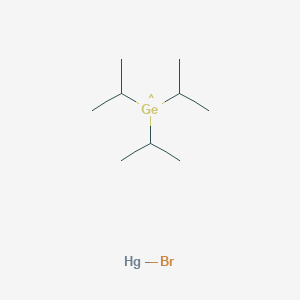
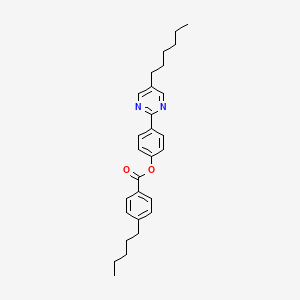
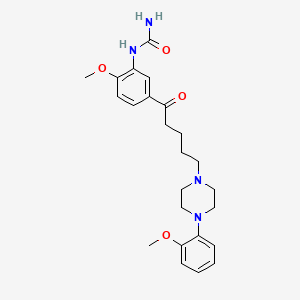
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
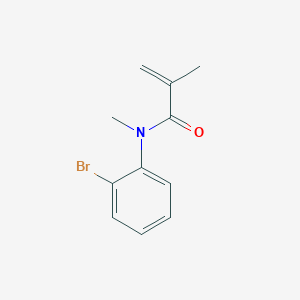


![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
